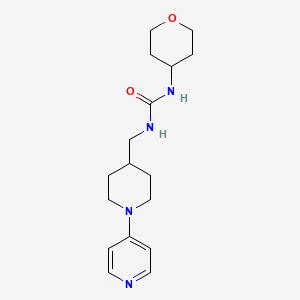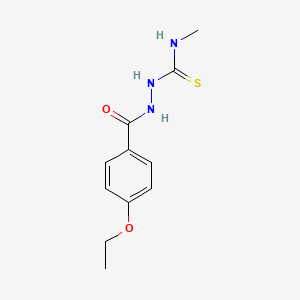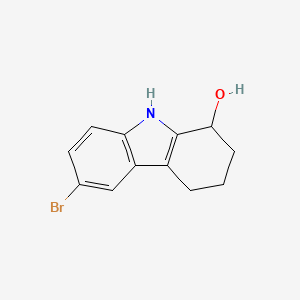![molecular formula C15H11N7O3 B2376094 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034550-69-9](/img/structure/B2376094.png)
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The N1-substituent on 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, several novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were prepared by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .Molecular Structure Analysis
The molecular structure of the compound is characterized by a 2-oxo-1,2-dihydropyridin-3-yl ring, which can have a variety of alkyl, aryl, and heteroaryl groups as N1-substituents . Among them, 2-pyridyl provided much enhanced Caco-2 permeability, attributed to its ability to form intramolecular hydrogen bonds .Aplicaciones Científicas De Investigación
Protein Data Bank Applications
This compound is listed in the Protein Data Bank’s Ligand Dictionary . It’s used in the study of protein structures and functions. The compound can bind to specific proteins and help researchers understand the protein’s structure and function .
Antiepileptic Agent
Perampanel, a compound with a similar structure, is an orally active, noncompetitive, selective AMPA receptor antagonist with potential as a broad-spectrum antiepileptic agent . It has shown protective effects against various types of seizures in preclinical models .
Inhibitor of EZH2
The compound has been identified as a small molecule inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with cancer when mutated or overexpressed. Inhibitors of EZH2 can potentially be used in cancer treatment .
Benzodiazepine Derivative
The compound is a benzodiazepine derivative . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The specific applications of this derivative are not mentioned, but it could potentially have similar uses .
AMPA-Receptor Antagonist
The compound is an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . AMPA receptors are found in many parts of the brain and are the most commonly found subtype of ionotropic glutamate receptor. Antagonists of these receptors are being researched for potential therapeutic uses in neurodegenerative diseases .
Seizure Activity Reduction
In rodent models of epilepsy, the compound has been found to reduce seizure activity . This suggests potential applications in the development of new treatments for epilepsy .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which is part of the Polycomb repressive complex 2 (PRC2) and plays a major role in transcriptional silencing .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and preventing it from installing methylation marks on lysine 27 of histone 3 . This disruption of EZH2’s function can lead to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway . PRC2 is involved in the methylation of histone proteins, which is a key process in the regulation of gene expression. By inhibiting EZH2, the compound can disrupt this process and alter the expression of genes regulated by PRC2.
Result of Action
The result of the compound’s action is the alteration of gene expression . By inhibiting EZH2 and disrupting the PRC2 pathway, the compound can change the expression of genes regulated by this pathway. This can have various effects at the molecular and cellular levels, depending on the specific genes affected.
Propiedades
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O3/c23-14-9(3-1-4-17-14)12-20-11(25-21-12)8-18-15(24)10-7-19-22-6-2-5-16-13(10)22/h1-7H,8H2,(H,17,23)(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTDNWSCBZPBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2376015.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)





![N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2376026.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione](/img/structure/B2376034.png)